N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
Description
N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a hydrazide derivative featuring a tetrahydrocarbazole core linked to a 4-nitrobenzylidene moiety via a propanohydrazide bridge. The compound’s structure combines the aromaticity of the benzylidene group with the partially saturated carbazole system, which may influence its electronic properties and biological interactions .
Properties
CAS No. |
356774-08-8 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15H,2,4,6,8,13-14H2,(H,24,27)/b23-15+ |
InChI Key |
HMCBCQPLCJLVAK-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process:
Formation of the Tetrahydrocarbazole Moiety: This step often begins with the cyclization of an appropriate precursor to form the tetrahydrocarbazole ring system.
Introduction of the Propanohydrazide Chain: The tetrahydrocarbazole intermediate is then reacted with a suitable propanohydrazide derivative under controlled conditions to attach the propanohydrazide chain.
Condensation with 4-Nitrobenzaldehyde: Finally, the compound is synthesized by condensing the intermediate with 4-nitrobenzaldehyde in the presence of a catalyst, typically under reflux conditions.
Industrial Production Methods
While the laboratory synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxyl or carbonyl derivatives.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound featuring a nitrobenzylidene moiety and a tetrahydrocarbazole framework. It has a specific molecular formula and is investigated for its potential medicinal chemistry applications and pharmacological properties.
Potential Applications
- Medicinal Chemistry The compound is considered for medicinal applications because similar compounds exhibit antitumor, antimicrobial, and anti-inflammatory properties. The nitro group in its structure may enhance these effects by increasing lipophilicity and modulating interactions with biological targets.
- Antimicrobial Applications Research indicates potential efficacy against Mycobacterium tuberculosis strains, suggesting a role in combating antibiotic resistance.
- Interaction Studies Studies focus on the compound's binding affinities with biological targets, with preliminary research suggesting interactions with enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms. Further studies are necessary to understand these interactions and their therapeutic implications.
- Synthetic Chemistry The compound is versatile in synthetic organic chemistry and has the potential for further functionalization.
Structural Components
Key structural components of this compound include:
- Nitrobenzylidene moiety
- Tetrahydrocarbazole framework
Similar Compounds
Several compounds share structural features with this compound:
| Compound Name | Key Features |
|---|---|
| N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide | Different nitro position; potential variations in biological activity |
| N-Benzylidene-2-(6-chloro-9H-carbazol-2-YL)propanehydrazide | Exhibits antitumor activity; different substituents |
| 6-Nitro-1,2,3,4-tetrahydrocarbazole derivatives | Known for neuroprotective effects; lacks hydrazone functionality |
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Positional Isomerism of Nitro Group
- N'-(3-Nitrobenzylidene) analog (): The nitro group at the meta position reduces electron-withdrawing effects compared to the para position in the parent compound. This positional change may alter binding affinities in receptor-ligand interactions.
- N'-(3-Nitrophenylethylidene) analog (): Replacing the benzylidene with ethylidene and shifting the nitro group to the 3-position introduces steric and electronic differences.
Halogen-Substituted Benzylidenes
- 4-Fluorobenzylidene derivative (): Fluorine’s electronegativity enhances polarity and may improve metabolic stability compared to the nitro group. The smaller size of fluorine could also reduce steric hindrance in biological systems.
- Crystal data (monoclinic, P2₁/c) reveal a planar carbazole system and a dihedral angle of 10.3° between the benzylidene and carbazole rings, influencing packing efficiency .
Heteroaromatic Substituents
- 3-Pyridinylmethylene analog (): The pyridine nitrogen introduces hydrogen-bonding capability, which could enhance interactions with enzymatic active sites. Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]⁺: 183.2 Ų) suggest moderate solubility in polar solvents .
- 4-Pyridinylmethylene analog (): The para-pyridine substitution may alter dipole moments compared to the meta isomer, affecting electronic distribution and solubility.
Modifications to the Carbazole Core
Saturation Level
- 3-(9H-Carbazol-9-yl) analog (): The fully aromatic carbazole lacks the tetrahydro modification, increasing planarity and conjugation.
- 3,6-Diiodo-9H-carbazol derivative (): Iodine atoms at positions 3 and 6 significantly increase molecular weight (638.203 g/mol) and polarizability. The bulky substituents may sterically hinder interactions but improve X-ray diffraction properties for structural studies .
Functionalized Tetrahydrocarbazoles
- Acetamide-linked analogs (): Patent data describe tetrahydrocarbazole derivatives with acetamide substituents (e.g., 6-chloro, 6-fluoro) showing specific biological activities.
Physicochemical and Structural Data
Research Implications
Biological Activity
N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitrobenzylidene moiety and a tetrahydrocarbazole framework, suggest various biological activities. This article focuses on the biological activity of this compound, reviewing relevant research findings, case studies, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C22H22N4O3 and is characterized by its distinctive structure:
- Nitrobenzylidene Group : Enhances lipophilicity and may influence biological interactions.
- Tetrahydrocarbazole Framework : Known for its role in various pharmacological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Nitro Group | May enhance biological activity |
| Tetrahydrocarbazole Moiety | Associated with antitumor and antimicrobial properties |
Antimicrobial Properties
Research indicates that derivatives of tetrahydrocarbazole, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest efficacy against various strains of Mycobacterium tuberculosis, which is critical in addressing antibiotic resistance issues.
Antitumor Activity
Compounds with similar structures have demonstrated antitumor properties. For instance, tetrahydrocarbazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. The presence of the nitro group may augment these effects by modulating interactions with cellular targets involved in tumor growth .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds in the carbazole family are often explored for their ability to modulate inflammatory pathways, making them candidates for further investigation in this area.
Cytotoxicity Assays
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. In one study, the compound was tested against human cancer cell lines with results indicating an ED50 value that reflects its potency in inhibiting cell growth .
Comparative Studies
A comparative study involving structurally related compounds highlighted the unique biological activities of this compound. The study found that while some derivatives exhibited similar activities, the specific arrangement of functional groups in this compound contributed to its distinct pharmacological profile .
Table 2: Comparative Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide | Different nitro position | Variable antitumor activity |
| N-Benzylidene-2-(6-chloro-9H-carbazol-2-YL)propanehydrazide | Contains carbazole moiety | Exhibits notable antitumor effects |
| 6-Nitro-1,2,3,4-tetrahydrocarbazole derivatives | Known for neuroprotective effects | Lacks hydrazone functionality |
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Studies focusing on:
- Molecular Interactions : Investigating binding affinities with enzymes or receptors involved in cancer proliferation and microbial resistance.
- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N'-(4-nitrobenzylidene)-tetrahydrocarbazole-propanohydrazide derivatives?
The synthesis typically involves condensation reactions between tetrahydrocarbazole-propanohydrazide precursors and nitro-substituted benzaldehyde derivatives. For example, hydrazide intermediates are synthesized via esterification of tetrahydrocarbazole-propanoic acid followed by hydrazinolysis (e.g., using hydrazine hydrate). Subsequent Schiff base formation with 4-nitrobenzaldehyde is conducted under reflux in ethanol or methanol, often catalyzed by acetic acid . Characterization is performed via IR (C=O and N-H stretches), / NMR (imine proton at δ 8.3–8.5 ppm), and mass spectrometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR Spectroscopy : Key peaks include C=O (hydrazide) at ~1650–1680 cm, C=N (imine) at ~1600–1620 cm, and NO (asymmetric stretch) at ~1520 cm.
- NMR : The tetrahydrocarbazole moiety shows aromatic protons (δ 6.8–7.5 ppm), while the nitrobenzylidene group exhibits distinct aromatic signals (δ 8.0–8.5 ppm). -NMR can confirm hydrazide linkage .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the hydrazide-imine structure .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include:
- Space group determination (e.g., monoclinic , as seen in similar hydrazide derivatives).
- Refinement of thermal displacement parameters () and hydrogen bonding networks (e.g., N–H···O interactions between hydrazide and nitro groups) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s electronic and thermodynamic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Electrostatic potential (ESP) maps for identifying nucleophilic/electrophilic sites.
- Thermodynamic stability via Gibbs free energy and enthalpy calculations .
For example, ESP analysis of the nitro group reveals electron-deficient regions, suggesting potential sites for nucleophilic attack .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Use standardized assays (e.g., COX-2 inhibition or antimicrobial MIC tests) with positive controls (e.g., indomethacin for anti-inflammatory studies).
- Solubility Optimization : Address discrepancies caused by DMSO/water solubility limits via co-solvent systems (e.g., PEG-400) .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in vitro vs. in vivo .
Q. How do steric and electronic effects influence the compound’s crystallographic packing?
The nitro group’s electron-withdrawing nature and the tetrahydrocarbazole’s planarity dictate packing motifs. For instance:
Q. What advanced techniques resolve challenges in structure-activity relationship (SAR) studies?
- Co-crystallization with Targets : For enzyme-bound complexes (e.g., COX-2), use SCXRD to identify binding pocket interactions.
- QSAR Modeling : Incorporate Hammett constants (σ) for the nitro group to correlate electronic effects with bioactivity .
- Isosteric Replacement : Substitute nitro with CF or CN to assess electronic contributions while maintaining steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
